Ac-DEVD-pNA, or N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide, is a synthetic tetrapeptide substrate widely employed in scientific research, specifically in the field of cell biology and biochemistry. It serves as a colorimetric substrate for detecting and measuring the activity of caspase-3 and other related caspase enzymes, playing a crucial role in apoptosis research. [, , , , , , , , , , , , , , , ]
Ac-DEVD-pNA, also known as N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide, is a synthetic peptide substrate primarily utilized for studying caspase-3 and caspase-7 enzymatic activity. These caspases play critical roles in apoptosis, cellular inflammation, and various signaling pathways. The compound is particularly valuable in cell biology and medicinal chemistry for evaluating cell death mechanisms and identifying potential therapeutic agents that modulate apoptosis.
Ac-DEVD-pNA can be synthesized through various methods, with commercial availability from suppliers such as Anaspec. It is commonly used in laboratories for assays that measure caspase activity, particularly in the context of cancer research and drug development.
Ac-DEVD-pNA is classified as a chromogenic substrate due to its ability to release a colored product upon hydrolysis by active caspases. This characteristic makes it an essential tool for quantitative assays in biochemical research.
Ac-DEVD-pNA consists of a peptide sequence derived from aspartic acid, glutamic acid, valine, and aspartic acid, with a p-nitroanilide moiety that serves as the chromophore. The structure can be represented as follows:
The molecular formula of Ac-DEVD-pNA is CHNO, with a molecular weight of approximately 342.33 g/mol.
Ac-DEVD-pNA undergoes hydrolysis when cleaved by active caspase-3 or caspase-7 enzymes. This reaction releases the p-nitroaniline chromophore, which can be quantitatively measured at a wavelength of 405 nm, allowing researchers to assess caspase activity .
The reaction mechanism involves the cleavage of the peptide bond within the DEVD sequence by the active site of the caspase enzyme, leading to the formation of free p-nitroaniline which contributes to color development in assays.
The mechanism by which Ac-DEVD-pNA functions involves its selective binding to the active sites of caspase-3 and caspase-7. Upon binding, these enzymes catalyze the hydrolysis of the peptide bond between valine and aspartic acid in the substrate.
The release of p-nitroaniline upon cleavage is directly proportional to the enzymatic activity, making it possible to quantify this activity through spectrophotometric methods . The maximum absorbance occurs at 405 nm, providing a straightforward means for assay quantification.
Ac-DEVD-pNA has several scientific applications:
Solution-phase peptide synthesis (LPPS) is the preferred method for large-scale production of caspase substrates like Ac-DEVD-pNA (Ac-Asp-Glu-Val-Asp-p-nitroanilide). Unlike solid-phase peptide synthesis (SPPS), which is constrained by resin loading capacities and yields diminishing returns for gram-scale outputs, LPPS enables multi-gram production with significantly reduced costs. For Ac-DEVD-pNA synthesis, LPPS eliminates solid-support limitations, allowing reactions at higher concentrations and simplifying intermediate purification through crystallization or extraction. This approach reduces raw material expenses by 80–90% compared to SPPS, which requires costly resins and excess reagents for stepwise couplings [1] [4]. Additionally, LPPS avoids SPPS-specific challenges such as incomplete deprotection due to resin swelling and aggregation-prone sequences, making it ideal for industrial-scale synthesis of peptide substrates [4] [7].
Table 1: Solution-Phase vs. Solid-Phase Synthesis for Ac-DEVD-pNA
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale Feasibility | Multi-gram (≥1 g) | Milligram to gram (≤500 mg) |
Cost per Gram | $50–$100 | $500–$1,000 |
Resin/Support Required | No | Yes |
Typical Yield | 85–90% (over 4 steps) | 60–75% (over 20+ steps) |
Key Limitation | Intermediate purification | Resin loading capacity |
The synthesis of Ac-DEVD-pNA employs an iterative N-fluorenylmethyloxycarbonyl (Fmoc) strategy with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the primary coupling reagent. Each amino acid is sequentially added under PyBOP activation, which facilitates rapid amide bond formation (5–30 min per coupling) with minimal racemization. The protocol follows a C-to-N direction:
PyBOP’s superiority lies in its in situ conversion of carboxylates to highly reactive hydroxybenzotriazole esters, suppressing epimerization even for sterically hindered residues like valine. This contrasts with carbodiimide reagents (e.g., DCC), which risk aspartimide formation and require additives like HOBt. The Fmoc group’s base lability ensures orthogonal deprotection without affecting acid-labile tert-butyl side-chain protections [3] [5] [8].
Table 2: PyBOP Coupling Efficiency for DEVD Sequence
Residue Coupled | Coupling Time | Epimerization Risk | Optimal Solvent |
---|---|---|---|
Val→Asp-pNA | 15 min | Low (<1%) | DMF |
Glu(OtBu)→Val | 20 min | Moderate (3%) | DMF/CH₂Cl₂ (1:1) |
Asp(OtBu)→Glu | 30 min | High (5–7%)* | DMF at 0°C |
Ac→Asp | 10 min | Negligible | DMF |
*Controlled via low-temperature activation [1] [5].
The LPPS protocol for Ac-DEVD-pNA achieves >1 g of final product within 5 days, making it indispensable for high-throughput screening (HTS) of apoptosis modulators. Key scalability features include:
This approach slashes production costs to ~$50/g versus commercial SPPS-derived substrates ($500/g). For HTS requiring >10 g annually, LPPS offers a 90% cost reduction while maintaining >98% purity after trituration. Hybrid strategies (e.g., SPPS for segments + solution-phase ligation) further enhance throughput but incur higher complexity [1] [4] [7].
Protected intermediates in Ac-DEVD-pNA synthesis pose purification challenges due to solubility limitations and structurally similar impurities. Chromatography is avoided for cost reasons; instead, trituration is employed:
Critical factors include:
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